molecular formula C9H10ClN3O B065128 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-95-9

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B065128
CAS No.: 186519-95-9
M. Wt: 211.65 g/mol
InChI Key: NYTHDOGSBSFBIR-UHFFFAOYSA-N
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Description

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that features a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves the lithiation of protected 4-chloropyrrolopyrimidine followed by the addition of aldehydes or ketones. The reaction is often aided by bis(2-dimethylaminoethyl) ether, which increases the yield and stability of the lithiated intermediate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale lithiation and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lithiation: Typically performed using lithium diisopropylamide (LDA) in the presence of bis(2-dimethylaminoethyl) ether.

    Nucleophilic Substitution: Common nucleophiles include amines and alkoxides.

Major Products

    Substituted Pyrrolopyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxyethyl group at the 7-position and chloro group at the 4-position make it a versatile intermediate for further functionalization and derivatization.

Properties

IUPAC Name

4-chloro-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-8(10)11-6-12-9(7)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTHDOGSBSFBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572426
Record name 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186519-95-9
Record name 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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